

Chemical structure and properties of Epicocconone.

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Compound of Interest

Compound Name: *Epicocconone*

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Epicocconone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicocconone is a novel, natural fluorophore derived from the fungus *Epicoccum nigrum*. This small, cell-permeable molecule exhibits a remarkable long Stokes shift and "turn-on" fluorescence upon reacting with primary amines, making it a powerful tool in proteomics and cell biology. Initially weakly fluorescent in aqueous solutions, it forms a covalent yet reversible adduct with proteins, resulting in a significant increase in quantum yield and a spectral shift to strong orange-red fluorescence. This guide provides an in-depth overview of the chemical structure, physicochemical properties, and key applications of **Epicocconone**, complete with experimental methodologies and pathway diagrams to facilitate its use in research and development.

Chemical Structure and Identification

Epicocconone is a polyketide-based natural product belonging to the azaphilone class of fungal metabolites.^{[1][2]} Its structure is characterized by a tricyclic core and a conjugated polyene side chain.

Table 1: Chemical Identifiers and Properties of **Epicocconone**

Identifier/Property	Value
IUPAC Name	(6S,9aS)-6-(hydroxymethyl)-3-[(1Z,4E,6E,8E)-1-hydroxy-3-oxodeca-1,4,6,8-tetraenyl]-9a-methyl-5,6-dihydrofuro[3,2-g]isochromene-2,9-dione
Molecular Formula	C ₂₃ H ₂₂ O ₇
Molecular Weight	410.42 g/mol
CAS Number	371163-96-1
Synonyms	Deep Purple, Lightning Fast, LavaPurple
Appearance	Data not available
Solubility	Water-soluble
InChI Key	JKMBMIMLVFMXRW-LYYFRFARSA-N
SMILES	<chem>C/C=C/C=C/C=C/C(=O)/C=C(/C1=C2C=C3C--INVALID-LINK--CO)\O</chem>

Physicochemical and Spectroscopic Properties

The utility of **Epicoconone** as a fluorophore is defined by its unique photophysical characteristics. It is a "latent" fluorophore, exhibiting minimal fluorescence in its native state and becoming highly fluorescent upon binding to its target.^[3] This property significantly reduces background signal in imaging and quantification applications. The reaction with primary amines, such as the ε-amino group of lysine residues in proteins, forms a highly fluorescent enamine adduct.^{[4][5][6]} This reaction is reversible, which is advantageous for downstream applications like mass spectrometry.^[5]

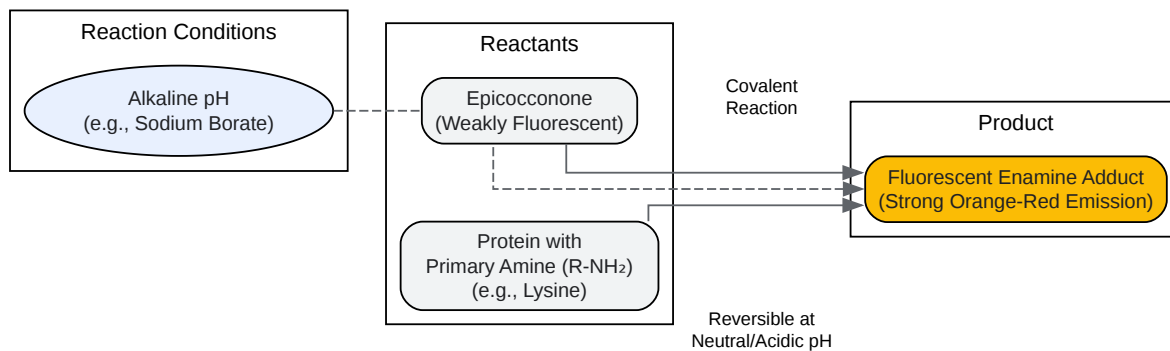
Table 2: Photophysical Properties of **Epicoconone**

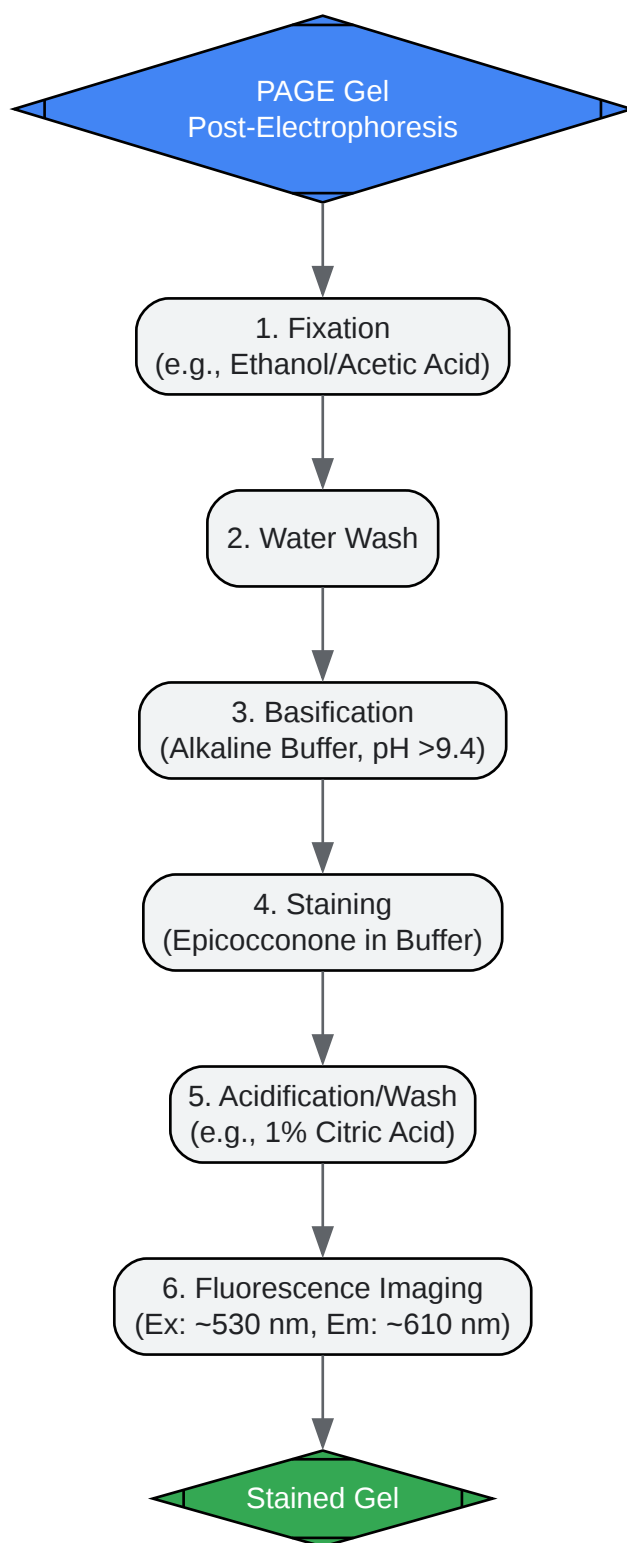
Property	Unbound (in water)	Protein-Bound Adduct
Excitation Maxima (λ_{ex})	~390 nm	~395 nm, ~520 nm, ~530-546 nm
Emission Maximum (λ_{em})	~520 nm (weak green)	~610 nm (strong orange-red)
Stokes Shift	~130 nm	>100 nm (from ~520 nm excitation)
Quantum Yield (Φ)	Very low	~0.06 (with HSA), enhanced in hydrophobic environments[7] [8]
Molar Absorptivity (ϵ)	High	~11,200 M ⁻¹ cm ⁻¹ (at 520 nm)

Note: Exact spectral values can vary slightly depending on the solvent and the specific protein conjugate.

Mechanism of Action: Reversible Covalent Labeling

The core mechanism of **Epicocconone**'s fluorescence is its reaction with primary amines. This "turn-on" mechanism is highly specific and provides a high signal-to-noise ratio, as the unbound dye does not contribute to the orange-red signal.[9] The reaction is pH-dependent, with the staining process typically performed under alkaline conditions and the resulting adduct being most stable at an acidic pH.[4]





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